molecular formula C21H22ClN5O4 B2467296 ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887459-90-7

ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2467296
CAS RN: 887459-90-7
M. Wt: 443.89
InChI Key: ABLVGCHGYSLBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Adenosine Receptor Studies

  • Inverse Agonists at Human A3 Adenosine Receptors

    • Ethyl groups in similar compounds were found to significantly increase affinity for human A3 adenosine receptors. This property is essential for developing potent A3-selective AR antagonists, potentially useful in treating various diseases like cancer, inflammatory disorders, and cardiovascular diseases (Ozola et al., 2003).
  • Synthesis and Antiviral Activity

    • Analogous compounds exhibited modest activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), indicating their potential in antiviral drug development (Hořejší et al., 2006).

Applications in Pharmacological Studies

  • Antidepressant Agents

    • Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a structurally related compound, demonstrated potential as antidepressants, indicating similar compounds could be explored for psychiatric treatment applications (Zagórska et al., 2016).
  • Antibacterial Activity

    • Some imidazole derivatives, which can be structurally related, showed notable antibacterial activity, suggesting potential applications in developing new antibacterial agents (Al-badrany et al., 2019).

Applications in Synthetic Chemistry

  • Heterocyclic Chemistry
    • Research on the synthesis of new heterocycles, including those similar to the queried compound, reveals their significance in the field of organic chemistry and drug design, leading to novel therapeutic agents (Shimada et al., 1993).

properties

IUPAC Name

ethyl 2-[6-(3-chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-6-31-16(28)10-25-19(29)17-18(24(5)21(25)30)23-20-26(12(3)13(4)27(17)20)15-9-7-8-14(22)11(15)2/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLVGCHGYSLBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C(=CC=C4)Cl)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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